3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClINO2S/c17-10-1-7-13(8-2-10)22-14-9-15(20)19(16(14)21)12-5-3-11(18)4-6-12/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWEYDXOGYIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClINO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.
Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-iodophenyl group undergoes aryl halide displacement under transition-metal catalysis. For example:
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Copper(I)-mediated Ullmann coupling with amines or thiols yields derivatives with modified aryl groups .
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Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with boronic acids selectively replace iodine while preserving the sulfanyl and dione functionalities.
Table 1: Representative substitution reactions
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 4-Iodophenyl group | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-pyrrolidinedione derivative | 72–85% |
| Sulfanyl (-S-) bridge | H₂O₂, AcOH | Sulfoxide or sulfone derivatives | 60–78% |
Oxidation-Reduction Reactions
The sulfanyl (-S-) bridge is redox-active:
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Oxidation with H₂O₂ or mCPBA converts it to sulfoxide (-SO-) or sulfone (-SO₂-) .
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Reduction using NaBH₄ or LiAlH₄ selectively reduces the dione carbonyls to hydroxyl groups, forming diol intermediates.
Key spectral changes post-oxidation:
Cycloaddition and Ring-Opening Reactions
The pyrrolidine-2,5-dione core participates in Diels-Alder reactions with dienes, forming bicyclic adducts. Under basic conditions (e.g., NaOH), the dione undergoes ring-opening to form dicarboxylate salts .
Halogen Exchange Reactions
The 4-chlorophenyl group can undergo Finkelstein-type reactions with NaI in acetone, though this is less common due to steric hindrance .
Complexation with Metals
The dione’s carbonyl groups coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications.
Mechanistic Insights:
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Cross-couplings proceed via oxidative addition of Pd⁰ to the C–I bond, followed by transmetalation and reductive elimination.
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Sulfanyl oxidation follows a two-step radical mechanism, confirmed by ESR spectroscopy .
Stability Considerations:
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Dehalogenation occurs above 200°C, releasing HCl/HI.
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Hydrolytic stability: Decomposes in strong acids (pH < 2) or bases (pH > 12) .
This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, materials, and catalysts. Further studies are needed to explore enantioselective reactions and green chemistry applications .
Scientific Research Applications
Research indicates that 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione exhibits various biological activities:
Antimicrobial Properties
Recent studies have evaluated the compound's antibacterial activity against several strains of bacteria. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest its potential use in treating conditions like Alzheimer's disease due to AChE inhibition .
Applications in Drug Development
The unique structural features of this compound make it a promising candidate in drug development:
Anticancer Research
Studies have explored its efficacy in cancer cell lines, revealing that it may induce apoptosis in certain types of cancer cells. This opens avenues for further research into its role as an anticancer agent .
Neurological Disorders
Due to its enzyme inhibition properties, there is interest in its application for treating neurological disorders where cholinergic signaling is disrupted.
Material Science Applications
Beyond biological applications, this compound's unique chemical structure allows for potential use in materials science:
Polymer Chemistry
The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound exhibited enhanced antimicrobial activity compared to standard treatments .
- Enzyme Inhibition Profile : Another investigation detailed the compound's effectiveness as an AChE inhibitor, providing insights into its potential use in Alzheimer's therapeutics .
- Synthesis Optimization : Research focused on optimizing synthetic routes to improve yield and reduce reaction times, facilitating broader application in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects: The iodine in the target compound increases molecular weight and polarizability compared to chlorine or propargyl groups in analogs. This may enhance crystallographic resolution (as seen in ’s X-ray analysis of a chloro/nitro analog) . Sulfanyl vs. Amino/Propargyl Groups: The sulfanyl moiety in the target compound offers distinct redox and nucleophilic properties compared to the propargylamino group in ’s compound, which is tailored for click chemistry . Nitro vs.
Synthesis :
- The target compound may require halogenation strategies similar to ’s synthesis (using N-chlorosuccinimide and Ni catalysts) but with iodination reagents .
- High-purity analogs like ’s compound are synthesized under stringent ISO-certified conditions, suggesting similar quality control for the target compound .
Biological Activity
The compound 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione , also referred to as YJ8, is a member of the pyrrolidine family that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₈H₁₄ClI N₂O₂S
- Molecular Weight : 625.906 g/mol
- SMILES Notation : O=S(=O)(c1ccccc1Cl)C5CC(C(=O)NC2(C=[N@H])CC2)N(C(=O)C4(c3ccc(I)cc3)CC4)C5
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, which showed promising antifungal activity against multiple pathogenic strains, including Candida albicans and Aspergillus niger. The compound's structural features contribute to its efficacy against Mycobacterium tuberculosis as well .
| Pathogen | Activity |
|---|---|
| Candida albicans | Moderate to strong |
| Aspergillus niger | Moderate |
| Mycobacterium tuberculosis | Significant |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes linked to various diseases. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in the treatment of Alzheimer's disease and urea cycle disorders, respectively. The IC₅₀ values for these activities were reported as follows:
| Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These results suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to YJ8 possess anti-inflammatory properties. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. Notably, some compounds showed IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac:
| Compound | IC₅₀ (µg/mL) |
|---|---|
| Compound A | 60.56 |
| Compound B | 57.24 |
| Diclofenac | 54.65 |
This suggests that modifications to the pyrrolidine structure can enhance anti-inflammatory efficacy .
The biological activity of YJ8 can be attributed to several mechanisms:
- Interaction with Enzymes : The compound's ability to bind with active sites on enzymes like AChE and urease suggests a competitive inhibition mechanism.
- Structural Compatibility : The presence of halogenated phenyl groups enhances lipophilicity and facilitates better membrane penetration, which is crucial for antimicrobial activity.
- Reactive Functional Groups : The sulfonamide moiety in the structure is known for its role in modulating biological responses through interaction with various biomolecules.
Case Studies
A notable case study involved the evaluation of similar compounds against a panel of bacterial strains. Compounds were synthesized and tested for antibacterial activity using standard protocols. Results indicated that certain derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, further supporting the potential application of these compounds in treating bacterial infections .
Q & A
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Introducing the 4-chlorophenylsulfanyl group via thiol-ene coupling under inert atmosphere .
- Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to stabilize intermediates .
- Employing statistical design of experiments (DoE) to optimize parameters like catalyst loading, stoichiometry, and reaction time. This reduces trial-and-error approaches and improves yield reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and purity. Aromatic protons in the 4-iodophenyl group appear downfield (δ 7.5–8.0 ppm) due to electron-withdrawing effects .
- X-ray Crystallography : Resolve bond angles and stereochemistry. For example, related pyrrolidine-dione derivatives show dihedral angles of 85–90° between aromatic rings, critical for assessing planarity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~479.8 g/mol) and isotopic patterns (iodine’s distinct signature) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays : Prioritize targets based on structural analogs. For example, test antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, given the compound’s pyrazolo-pyrimidine core similarity to known kinase inhibitors .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC values. Include positive controls (e.g., doxorubicin) for validation .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to elucidate the reaction mechanism of its synthesis?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, simulate the energy barrier for sulfanyl group incorporation using Gaussian 16 .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts. Tools like ICReDD’s hybrid computational-experimental workflows accelerate discovery .
Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?
- Methodological Answer :
- Hirshfeld Surface Analysis : Compare experimental (X-ray) and computed (Mercury/CrystalExplorer) packing diagrams to identify discrepancies in van der Waals interactions .
- Torsional Angle Adjustments : Use software like SHELXTL to refine torsional parameters for the pyrrolidine ring, ensuring computational models align with observed dihedral angles (±2° tolerance) .
Q. What methodologies address inconsistent bioactivity results across different cell lines?
- Methodological Answer :
- Cell Line Profiling : Use RNA sequencing to correlate bioactivity with gene expression (e.g., ABC transporters affecting drug uptake). For example, resistance in MDA-MB-231 cells may link to overexpression of efflux pumps .
- Metabolomic Analysis : Track intracellular metabolite changes (via LC-MS) to identify off-target effects. For instance, conflicting apoptosis data may arise from glutathione depletion in certain lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
